1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-propylpentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-3-8-19(9-4-2)23(31)29-14-12-28(13-15-29)21-20-22(25-17-24-21)30(27-26-20)16-18-10-6-5-7-11-18/h5-7,10-11,17,19H,3-4,8-9,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMVMMWWLOTKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, and thus inhibiting the kinase activity of CDK2. This results in the disruption of cell cycle progression, particularly at the G1/S and S phase transitions.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. Specifically, it prevents the transition from the G1 phase to the S phase, and from the S phase to the G2 phase. This leads to cell cycle arrest, preventing the proliferation of cancer cells.
Pharmacokinetics
The compound’s molecular weight, which is approximately 421539 Da, suggests that it may have suitable absorption and distribution characteristics
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has been shown to exhibit superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also induces apoptosis within HCT cells.
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one is a novel synthetic molecule that belongs to the class of triazolo-pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 286.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazolo and pyrimidine moieties are known to engage in hydrogen bonding and π-stacking interactions with nucleic acids and proteins. This interaction may lead to the inhibition of specific enzymes or receptors involved in cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that compounds containing triazole and pyrimidine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays showed that the compound exhibits a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- The IC50 values for MCF-7 cells were reported at concentrations ranging from 5 to 20 µM over a 72-hour incubation period, indicating potent anticancer properties comparable to standard chemotherapeutics like cisplatin.
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against several pathogenic bacteria:
- The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) ranged from 0.5 to 2 µg/mL, showing effectiveness similar to established antibiotics.
Case Studies
A series of studies have highlighted the biological efficacy of similar triazole derivatives:
- Anticancer Studies : A study involving a related triazole derivative demonstrated an IC50 value of 8.47 µM against MCF-7 cells after 48 hours of treatment, suggesting that structural modifications can lead to enhanced potency.
- Antimicrobial Screening : Another study reported that triazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli with MIC values below 1 µg/mL.
Data Tables
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidine Derivatives
- Target Compound : Benzyl-substituted triazole with 2-propylpentan-1-one.
- 1-(4-(3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one (): Methyl substituent at triazole reduces steric bulk compared to benzyl.
- 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylethan-1-one (): Ethoxyphenyl group increases hydrophobicity versus benzyl. Phenylethanone substituent lacks the branched chain of the target compound, possibly reducing metabolic stability .
Pyrazolo-Pyrimidine and Pyrido-Pyrimidinone Derivatives
Compounds in –7 and 9–10 feature pyrido[1,2-a]pyrimidin-4-one or pyrazolo[3,4-d]pyrimidine cores. For example:
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Piperazine linkage is retained, but the pyrido-pyrimidinone core may limit π-stacking interactions compared to triazolo-pyrimidine .
Substituent Analysis
Table 1: Key Substituents and Properties
Key Observations:
Triazole Substituents :
- Benzyl (target) vs. methyl () vs. ethoxyphenyl (): Benzyl provides moderate hydrophobicity, while ethoxyphenyl may enhance π-π interactions. Methyl is less sterically demanding, favoring synthetic accessibility .
Ketone Modifications: The target’s 2-propylpentan-1-one introduces branching, which could reduce crystallization tendencies compared to linear ketones (e.g., phenylethanone in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
